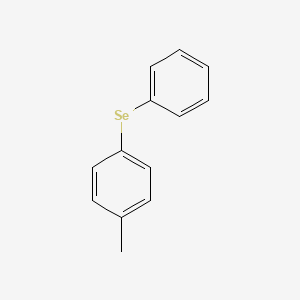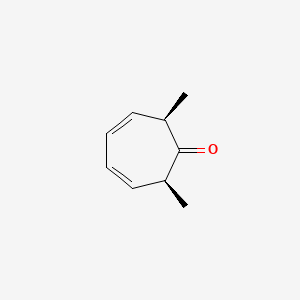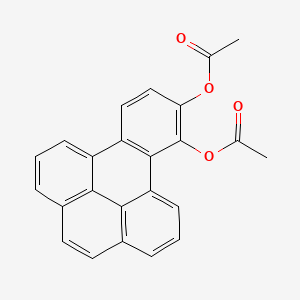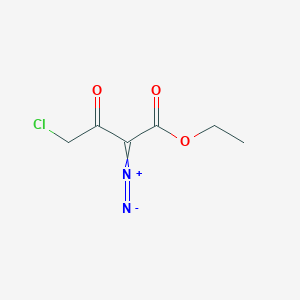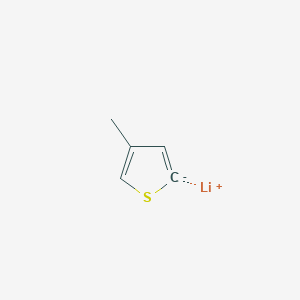
lithium;4-methyl-2H-thiophen-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-methyl-2H-thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a lithium atom attached to the thiophene ring, which can significantly alter its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methyl-2H-thiophen-2-ide typically involves the lithiation of 4-methyl-2H-thiophene. This can be achieved by reacting 4-methyl-2H-thiophene with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
4-methyl-2H-thiophene+n-butyllithium→this compound+butane
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar lithiation reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;4-methyl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolates or other reduced forms.
Substitution: The lithium atom can be substituted with other electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl thiophene derivatives .
Aplicaciones Científicas De Investigación
Lithium;4-methyl-2H-thiophen-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mecanismo De Acción
The mechanism of action of lithium;4-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Lithium;2H-thiophen-2-ide: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
4-methyl-2H-thiophene: The parent compound without the lithium atom, used in similar synthetic applications but with different reactivity.
Uniqueness
Lithium;4-methyl-2H-thiophen-2-ide is unique due to the presence of both the lithium atom and the methyl group. This combination enhances its nucleophilicity and allows for a broader range of chemical reactions compared to its non-lithiated counterparts .
Propiedades
Número CAS |
84815-06-5 |
|---|---|
Fórmula molecular |
C5H5LiS |
Peso molecular |
104.1 g/mol |
Nombre IUPAC |
lithium;4-methyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-5-2-3-6-4-5;/h2,4H,1H3;/q-1;+1 |
Clave InChI |
HYFLSIYOEIDRRN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CS[C-]=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
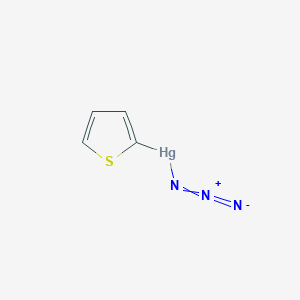
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)

